molecular formula C10H9NO2 B11916849 5-Methylquinoline-2,4-diol

5-Methylquinoline-2,4-diol

Cat. No.: B11916849
M. Wt: 175.18 g/mol
InChI Key: NACCMJCNDXXODO-UHFFFAOYSA-N
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Description

5-Methylquinoline-2,4-diol: is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a methyl group at the 5-position and hydroxyl groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylquinoline-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylquinoline-2,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methylquinoline-2,4-diol is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-5-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-5H,1H3,(H2,11,12,13)

InChI Key

NACCMJCNDXXODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C=C2O

Origin of Product

United States

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